(r)-1-Boc-piperazine-3-carboxylic acid
概要
説明
Synthesis Analysis
The synthesis of (r)-1-Boc-piperazine-3-carboxylic acid derivatives involves a range of strategies, including starting from basic amino acids like L- or D-serine and proceeding through reactions with compounds such as ethyl glyoxylate. For example, Guitot et al. (2009) reported a straightforward synthesis of both (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid from L- or D-serine and ethyl glyoxylate, showcasing the compound's utility in peptidomimetics (Guitot, Carboni, Reiser, & Piarulli, 2009).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy play crucial roles in determining the molecular structure of (r)-1-Boc-piperazine-3-carboxylic acid derivatives. Studies such as those conducted by Ntirampebura et al. (2008) on piperazinediones derived from 2-amino-7-nitro-4-methoxyindan-2-carboxylic acid provide insights into the supramolecular organization of these compounds (Ntirampebura et al., 2008).
Chemical Reactions and Properties
(r)-1-Boc-piperazine-3-carboxylic acid derivatives participate in a variety of chemical reactions, showcasing their reactivity and utility in synthesis. For example, the work by Hietanen et al. (2011) on the kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida antarctica lipase A highlights the enantioselective acylation reactions these compounds can undergo, demonstrating their versatility in organic synthesis (Hietanen, Lundell, Kanerva, & Liljeblad, 2011).
Physical Properties Analysis
The physical properties of (r)-1-Boc-piperazine-3-carboxylic acid derivatives, such as solubility, melting points, and crystal structures, are essential for understanding their behavior in various solvents and conditions. The crystal engineering studies, like those by Wells et al. (2012), provide detailed insights into the crystal packing and thermochemistry of piperazinediones, offering valuable information on the physical properties of these compounds (Wells, Murigi, Nichol, Carducci, Selby, & Mash, 2012).
Chemical Properties Analysis
The chemical properties of (r)-1-Boc-piperazine-3-carboxylic acid derivatives, such as reactivity with various reagents, stability under different conditions, and potential for further functionalization, are critical for their application in synthesis. Research by Ban et al. (2023) on nitrogenous compounds containing 2-{4-[(tert-butylcarbonyl)]piperazine-1-yl} pyridine-3-carboxylic acid exemplifies the in-depth analysis of chemical properties and reactivity patterns of piperazine derivatives (Ban, Liu, Liao, Yang, Wang, & Zhou, 2023).
科学的研究の応用
Piperazine Derivatives in Therapeutic Applications
Piperazine and its derivatives, including (r)-1-Boc-piperazine-3-carboxylic acid, play a significant role in the realm of drug discovery and design. The piperazine scaffold is prominent in a multitude of drugs due to its versatility and the ability to engage in various pharmacological activities. Slight modifications in the substitution pattern on the piperazine nucleus can lead to notable differences in the medicinal potential of the resultant molecules. Piperazine-based compounds have been utilized in the development of drugs with a wide range of therapeutic uses, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The broad potential of piperazine-based molecules in drug discovery is evident from the increasing research interest in this scaffold. Rational drug design involving piperazine derivatives aims to harness this potential for the treatment of various diseases, highlighting the importance of further therapeutic investigations on this motif (Rathi et al., 2016).
Piperazine and Anti-mycobacterial Activity
Piperazine derivatives have demonstrated significant potential in the fight against Mycobacterium tuberculosis (MTB). A substantial number of molecules containing piperazine as a core structural unit have shown promising activity against MTB, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review of anti-mycobacterial compounds over the past five decades highlights the importance of piperazine as a vital building block in the design and development of potent anti-TB molecules. The elucidation of the design, rationale, and structure-activity relationship (SAR) of these piperazine-based anti-TB compounds provides valuable insights for medicinal chemists. This knowledge is crucial for addressing gaps, exploiting reported strategies, and developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Piperazine-based Therapeutics for Cardiovascular and Kidney Diseases
Piperazine ferulate, a derivative of piperazine, has been extensively used in clinical practice for cardiovascular and kidney diseases, particularly in China. A meta-analysis investigated the benefits of adding piperazine ferulate to angiotensin receptor blockers (ARBs) in patients with diabetic nephropathy. The results showed that the combination significantly reduced various biomarkers associated with kidney damage, indicating additional renal protective benefits, especially in early diabetic nephropathy. However, piperazine ferulate did not significantly affect serum blood urea nitrogen and fasting blood glucose. This finding underscores the potential of piperazine derivatives in enhancing the treatment of diabetic nephropathy and possibly other kidney diseases (Yang et al., 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-7(6-12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYAXQJXMBETAT-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@H](C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424916 | |
Record name | (2R)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-1-Boc-piperazine-3-carboxylic acid | |
CAS RN |
192330-11-3 | |
Record name | (2R)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-Piperazine-2-carboxylic acid, N4-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。